molecular formula C24H24N6O6S B2800878 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 902433-72-1

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2800878
CAS No.: 902433-72-1
M. Wt: 524.55
InChI Key: RTDIDOOKPRHZNM-UHFFFAOYSA-N
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Description

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a nitrophenyl group, and a tetrahydrofuran-2-ylmethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of the triazoloquinazoline core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, and the final acetamide moiety is attached through amidation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted methoxy derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide include other triazoloquinazoline derivatives, such as penoxsulam and other triazole-based compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. The presence of the nitrophenyl group and the tetrahydrofuran-2-ylmethyl acetamide moiety differentiates it from other similar compounds and may contribute to its unique activity profile.

Biological Activity

The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide (CAS No. 902594-02-9) is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, particularly focusing on its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N6O4SC_{19}H_{14}N_{6}O_{4}S, with a molecular weight of approximately 422.4 g/mol. The structure includes a triazoloquinazoline core fused with a sulfanyl group and an acetamide moiety. The presence of methoxy and nitrophenyl substituents enhances its biological activity.

PropertyValue
Molecular FormulaC19H14N6O4SC_{19}H_{14}N_{6}O_{4}S
Molecular Weight422.4 g/mol
CAS Number902594-02-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazoloquinazoline core and the introduction of the sulfanyl group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar triazoloquinazoline structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The antibacterial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Potential

Research has highlighted the anticancer potential of triazoloquinazolines. These compounds have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

Anti-inflammatory properties have also been reported for similar nitrogen heterocycles. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of a triazoloquinazoline derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Activity : In vitro studies conducted on human breast cancer cell lines showed that derivatives of this compound could reduce cell viability by over 50% at concentrations lower than those required for cytotoxicity in normal cells.
  • Anti-inflammatory Action : A model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with similar triazoloquinazoline compounds significantly reduced levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h5-8,10-11,16H,3-4,9,12-13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDIDOOKPRHZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4CCCO4)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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